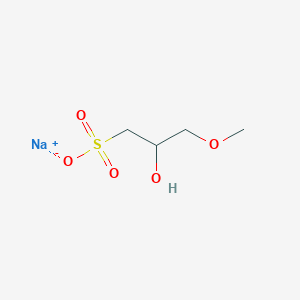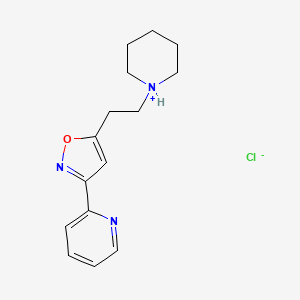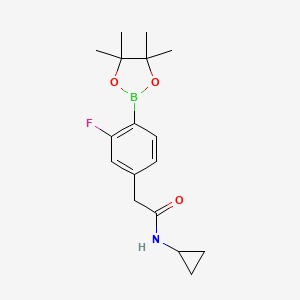
Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used as disinfectants and antiseptics .
Vorbereitungsmethoden
The synthesis of Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride involves the reaction of dimethylamine with 2,4-xylyl isocyanate and 2,6-xylyl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified by recrystallization .
Analyse Chemischer Reaktionen
Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Its antimicrobial properties make it useful in biological studies to control microbial contamination.
Medicine: It is explored for its potential use as an antiseptic and disinfectant in medical settings.
Industry: It is used in the formulation of cleaning agents and disinfectants for industrial and domestic use
Wirkmechanismus
The antimicrobial action of Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged ammonium ion interacts with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quaternary ammonium compounds such as didecyldimethylammonium chloride and benzalkonium chloride. Compared to these compounds, Dimethyl((2,4-xylylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride may offer unique advantages in terms of its specific antimicrobial spectrum and stability .
Eigenschaften
CAS-Nummer |
4169-39-5 |
|---|---|
Molekularformel |
C22H30ClN3O2 |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
[2-(2,4-dimethylanilino)-2-oxoethyl]-[2-(2,6-dimethylanilino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H29N3O2.ClH/c1-15-10-11-19(18(4)12-15)23-20(26)13-25(5,6)14-21(27)24-22-16(2)8-7-9-17(22)3;/h7-12H,13-14H2,1-6H3,(H-,23,24,26,27);1H |
InChI-Schlüssel |
QIABRHAKQAOTHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C[N+](C)(C)CC(=O)NC2=C(C=CC=C2C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)




![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)



![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)

![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)


